molecular formula C25H21ClO5S B12214791 (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12214791
M. Wt: 468.9 g/mol
InChI Key: TUGKDDKUDKYYOD-UCQKPKSFSA-N
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Description

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound with a unique structure that combines a benzofuran core with a benzylidene and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran derivative with 4-tert-butylbenzaldehyde under basic or acidic conditions to form the benzylidene moiety.

    Attachment of the Sulfonate Group: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The benzylidene group can be oxidized to form a benzylidene oxide derivative.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form a hydroxyl derivative.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Benzylidene oxide derivatives.

    Reduction: Hydroxyl derivatives of the benzofuran core.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.

    Pathways Involved: The compound may modulate pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate: Similar structure but lacks the chlorine atom on the sulfonate group.

    (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate: Similar structure but has a methyl group instead of a chlorine atom on the sulfonate group.

Uniqueness

The presence of the chlorine atom on the sulfonate group in (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may confer unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H21ClO5S

Molecular Weight

468.9 g/mol

IUPAC Name

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C25H21ClO5S/c1-25(2,3)17-6-4-16(5-7-17)14-23-24(27)21-13-10-19(15-22(21)30-23)31-32(28,29)20-11-8-18(26)9-12-20/h4-15H,1-3H3/b23-14-

InChI Key

TUGKDDKUDKYYOD-UCQKPKSFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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